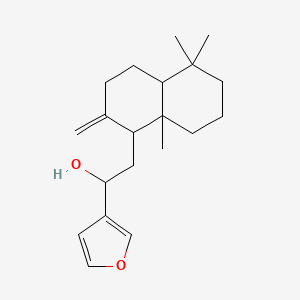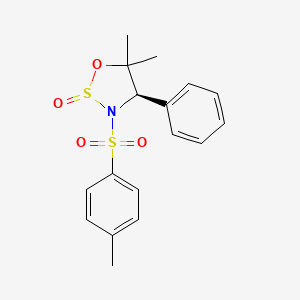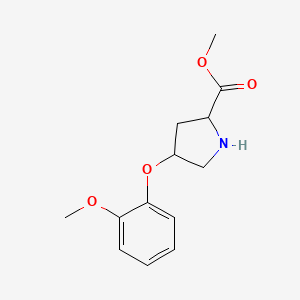![molecular formula C10H8BrClN2O2 B12105902 6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)
6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclobutane ring fused to an imidazo[1,5-a]pyridine moiety, with bromine and chlorine substituents. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable nitrogen sources. The spirocyclobutane ring is then introduced via a cycloaddition reaction.
Reaction Conditions:
Temperature: Reactions are often conducted at elevated temperatures (100-150°C) to facilitate cyclization.
Catalysts: Lewis acids such as AlCl₃ or BF₃ may be used to promote cycloaddition.
Solvents: Common solvents include dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Cycloaddition Reactions: The spirocyclic structure allows for further cycloaddition reactions, potentially forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, potentially with altered biological activity.
Reduction Products: Reduced derivatives, which may have different pharmacological properties.
科学的研究の応用
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Material Science: Its spirocyclic structure makes it a candidate for the development of new materials with specific electronic properties.
作用機序
The mechanism by which 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione exerts its effects is often related to its interaction with biological macromolecules. It may bind to specific proteins or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but lack the spirocyclic cyclobutane ring.
Spirocyclic Compounds: Other spirocyclic compounds with different heterocyclic cores.
Uniqueness
The uniqueness of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione lies in its combination of a spirocyclic structure with halogen substituents, which can impart distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C10H8BrClN2O2 |
|---|---|
分子量 |
303.54 g/mol |
IUPAC名 |
6-bromo-8-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclobutane]-1,5-dione |
InChI |
InChI=1S/C10H8BrClN2O2/c11-5-4-6(12)7-8(15)13-10(2-1-3-10)14(7)9(5)16/h4H,1-3H2,(H,13,15) |
InChIキー |
CFGKLPOXFQSPFD-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)


![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
![Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B12105861.png)



![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12105885.png)
